Product packaging for 4-(Azetidin-2-yl)phenol(Cat. No.:)

4-(Azetidin-2-yl)phenol

Cat. No.: B13589233
M. Wt: 149.19 g/mol
InChI Key: USHJTUPPOMIZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-2-yl)phenol (CAS 1270558-68-3) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, combining a phenolic group with a saturated, four-membered azetidine ring. This structure serves as a versatile building block for the synthesis of more complex molecules, particularly azetidin-2-ones (β-lactams), which are a privileged structural motif in pharmaceutical research . The primary research value of this compound and its derivatives lies in their potential biological activities. Azetidin-2-one derivatives have been extensively investigated for their anticancer properties . Studies show that such compounds can exhibit cytotoxic activity against various cancer cell lines, including SiHa (cervical cancer) and B16F10 (murine melanoma), by inducing apoptosis through caspase-3 activation . Mechanistically, research indicates that these derivatives can interact with the colchicine binding site of human α/β-tubulin, thereby disrupting microtubule polymerization and acting as vascular disrupting agents (VDAs) . Furthermore, novel 4-substituted phenyl azetidin-2-one derivatives conjugated with 1,3,4-oxadiazole/thiadiazole rings have demonstrated promising antimicrobial activity against various strains and potent antioxidant effects in DPPH assays, highlighting their potential as multi-targeted therapeutic agents . The azetidine ring is typically synthesized via the Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene, which allows for precise stereochemical control . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13589233 4-(Azetidin-2-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(azetidin-2-yl)phenol

InChI

InChI=1S/C9H11NO/c11-8-3-1-7(2-4-8)9-5-6-10-9/h1-4,9-11H,5-6H2

InChI Key

USHJTUPPOMIZRF-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for 4 Azetidin 2 Yl Phenol and Analogs

Strategies for Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring, particularly when substituted with an aryl group at the 2-position as in 4-(azetidin-2-yl)phenol, relies on forming a strained four-membered ring. Key strategies involve intramolecular ring-closing reactions (cyclizations) and the construction of the ring from two unsaturated components (cycloadditions).

Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution. These methods start with an acyclic precursor containing both the nitrogen atom and a suitable leaving group or electrophilic center separated by a three-carbon chain.

Intramolecular amination involves the cyclization of a γ-amino compound where the nitrogen atom acts as a nucleophile.

One advanced approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. This method utilizes a picolinamide (B142947) (PA) protecting group on the amine substrate. The key step is a reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. This strategy allows for the formation of the azetidine ring from unactivated C-H bonds rsc.org.

Another strategy involves the cyclization of 1,3-amino alcohols. The hydroxyl group is first activated to create a good leaving group, which is then displaced by the internal amine nucleophile. For instance, N,N'-Carbonyldiimidazole can be used to activate the hydroxyl group, facilitating the ring closure to form N-protected azetidines figshare.comorganic-chemistry.org. This method avoids harsh or toxic reagents and is tolerant of various functional groups figshare.comorganic-chemistry.org. Similarly, treatment of β-amino esters with Grignard reagents can lead to the formation of azetidin-2-ones (β-lactams) through intramolecular cyclization bhu.ac.in.

The intramolecular aminolysis of epoxides also provides a pathway to azetidines. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of functionalized azetidines in high yields nih.gov. This reaction proceeds via a C3-selective attack of the amine on the epoxide ring nih.gov.

Precursor TypeMethodCatalyst/ReagentKey Features
Picolinamide-protected amineIntramolecular C-H AminationPalladium(II)Forms azetidine from unactivated C-H bonds. rsc.org
1,3-Amino alcoholHydroxyl Activation & CyclizationN,N'-CarbonyldiimidazoleMild conditions, avoids toxic reagents. figshare.comorganic-chemistry.org
cis-3,4-Epoxy amineIntramolecular AminolysisLa(OTf)₃High regioselectivity for azetidine formation. nih.gov

Reductive cyclization pathways often involve the reduction of a functional group to initiate or facilitate the ring-closing step. A prominent and widely used method in this category is the reduction of β-lactams (azetidin-2-ones) . β-Lactams are readily accessible cyclic amides and their reduction provides direct access to the corresponding azetidines magtech.com.cn. Reagents such as diisobutylaluminium hydride (DIBAL-H) or chloroalanes are effective for this transformation. However, care must be taken as Lewis acidic conditions can sometimes lead to the ring-opening of the strained azetidine product, particularly with electron-rich aryl substituents rsc.org.

Another approach involves the reductive amination of β-halo ketones or aldehydes. For instance, chiral azetidine-piperidines have been synthesized by reacting a β-chloro ketone with a chiral amine in the presence of sodium cyanoborohydride (NaCNBH₃). This process involves the in situ formation of an imine followed by reduction and subsequent cyclization to yield the azetidine ring rsc.org. This method merges the imine formation, reduction, and cyclization into a single, efficient process. A review of azetidine synthesis also highlights the reductive cyclization of β-haloalkylimines as a key strategy magtech.com.cn.

PrecursorMethodReducing AgentNotes
β-Lactam (Azetidin-2-one)Carbonyl ReductionDIBAL-H, ChloroalanesA common and direct route to azetidines. magtech.com.cnrsc.orgrsc.org
β-Chloro ketone & AmineReductive Amination/CyclizationSodium Cyanoborohydride (NaCNBH₃)Forms an imine intermediate which is reduced and cyclizes. rsc.org
β-HaloalkylimineReductive CyclizationVariousA recognized pathway for azetidine synthesis. magtech.com.cn

Cycloaddition Reactions

Cycloaddition reactions build the azetidine ring in a single step from two separate components, offering high atom economy. These reactions are powerful tools for rapidly constructing the four-membered heterocyclic core.

The classic Staudinger reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one) mdpi.comnih.gov. This reaction is a cornerstone of β-lactam chemistry and, by extension, a crucial two-step route to azetidines following a subsequent reduction step as described previously. The reaction proceeds through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the four-membered ring. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on the ketene and imine mdpi.com.

While the typical Staudinger synthesis yields β-lactams, variations can lead directly to other azetidine structures. In an "unexpected" variant, the Staudinger reaction of 3-azido-1,2-diols with phosphines was found to produce functionalized azetidines directly, alongside aziridines, depending on the reaction conditions. This transformation proceeds through an aza-ylide intermediate which undergoes an intramolecular cyclization, showcasing a novel pathway to the azetidine core.

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, providing a direct and atom-economical route to the azetidine ring rsc.orgnih.gov. This reaction is a powerful tool for synthesizing functionalized azetidines that might be difficult to access through other means rsc.org.

Traditionally, this reaction required high-energy UV light, which limited its scope and functional group tolerance. However, recent advancements have led to the development of visible-light-mediated aza-Paterno-Büchi reactions rsc.org. These methods often employ a photocatalyst that absorbs visible light and transfers energy to one of the reactants (often the imine or a precursor), activating it for the [2+2] cycloaddition. For example, glyoxylate (B1226380) oximes have been used as imine precursors in visible-light-mediated cycloadditions catalyzed by iridium photosensitizers. This modern approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, making it a highly attractive strategy for constructing complex azetidines rsc.org.

Reaction NameComponentsProductKey Features
Staudinger ReactionKetene + Imineβ-Lactam (Azetidin-2-one)Classic route to β-lactams, which are precursors to azetidines. mdpi.comnih.gov
Aza-Paterno-Büchi ReactionAlkene + ImineAzetidinePhotochemical [2+2] cycloaddition; modern variants use visible light. rsc.orgrsc.orgnih.gov

Ring Contraction Methodologies

Ring contraction strategies offer a powerful means to access the strained azetidine ring from more readily available five-membered heterocycles. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. This method is particularly relevant as it allows for the direct incorporation of a phenol (B47542) moiety. organic-chemistry.org

The process is typically initiated by the monobromination of an N-sulfonyl-2-pyrrolidinone. The resulting α-bromo derivative then undergoes a nucleophilic attack by a phenol, followed by a base-induced ring contraction to yield the desired 2-substituted azetidine. Potassium carbonate is often employed as the base for this transformation. This approach efficiently incorporates phenols, among other nucleophiles like alcohols and anilines, into the final azetidine structure. organic-chemistry.org

Starting MaterialNucleophileProductKey Features
α-bromo N-sulfonylpyrrolidinonePhenolsα-Phenoxycarbonyl N-sulfonylazetidineOne-pot reaction, robust, incorporates phenol moiety directly.
N-sulfonyl-2-pyrrolidinoneAnilinesα-(Anilino)carbonyl N-sulfonylazetidineDemonstrates versatility with various nucleophiles.
α-bromo N-sulfonylpyrrolidinoneAlcoholsα-Alkoxycarbonyl N-sulfonylazetidineApplicable to a range of alcohol nucleophiles.

C-H Activation and Coupling Strategies

Direct C-H activation and coupling reactions represent an atom-economical approach to azetidine synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a significant strategy for forming the azetidine ring. organic-chemistry.orgrsc.org In this approach, a picolinamide (PA) protected amine substrate is cyclized via the activation of a γ-C-H bond. organic-chemistry.org The process often utilizes a palladium catalyst with an oxidant, leading to the formation of the N-C bond that closes the four-membered ring. rsc.org This method is noted for its relatively low catalyst loading and use of inexpensive reagents. organic-chemistry.org

While this strategy focuses on forming the azetidine ring itself rather than arylating an existing one, it is a key C-H activation approach in the synthesis of substituted azetidines. For analogs of this compound, this would involve preparing a precursor with the phenol-containing aryl group already attached to the amine backbone.

Separately, the azetidine ring can act as a directing group for the functionalization of the attached aryl moiety. The nitrogen atom of the azetidine ring can direct ortho-lithiation of the phenyl group, allowing for subsequent reaction with electrophiles to install substituents specifically at the positions adjacent to the azetidine. acs.org

Strain-Release Homologation Routes

Strain-release methodologies provide a versatile entry into densely functionalized azetidines by leveraging the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules react with a wide range of reagents to afford substituted azetidines. nih.govthieme-connect.comunipd.it

One prominent strategy involves the generation of an azabicyclo[1.1.0]butyl lithium species, which is then trapped with a boronic ester. The resulting "ate" complex undergoes an acid-catalyzed 1,2-migration, cleaving the central C-N bond to relieve ring strain and produce a functionalized N-H azetidine. thieme-connect.com This modular approach allows for the introduction of various aryl groups, including those bearing protected hydroxyl functions, which can later be converted to a phenol. The efficiency of this strain-release approach has been demonstrated in the synthesis of complex molecules. rsc.org

Another approach involves the photocatalytic radical strain-release of ABBs. Radical intermediates, generated from sulfonylimines via an organic photosensitizer, are intercepted by the ABB, leading to difunctionalized azetidines in a single step. unipd.it

PrecursorReagentMethodologyProduct
1-Azabicyclo[1.1.0]butane (ABB)Organometallic reagents / Boronic EstersStrain-release homologationBis-functionalized azetidines
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butaneBenzyl (B1604629) chloroformatePolar strain-release3-Chloro-2-(trifluoromethyl)azetidine
3-Aryl-2-trifluoromethyl-1-azabicyclo[1.1.0]butaneH₂ / Pd catalystPalladium-catalyzed hydrogenolysiscis-3-Aryl-2-(trifluoromethyl)azetidine

Phenol Moiety Integration and Derivatization in Azetidine Synthesis

The presence of a phenol group requires careful consideration during the synthesis due to its potential to interfere with various reaction conditions, particularly those involving strong bases or electrophiles.

Phenolic Precursors and Functional Group Compatibility

Integrating the phenol moiety from the outset of the synthesis necessitates the use of protecting groups or reaction conditions compatible with the free hydroxyl group. In the ring contraction methodology previously discussed, phenols can be used directly as nucleophiles, indicating compatibility with the basic conditions (K₂CO₃) employed for the cyclization. organic-chemistry.org

In multi-step syntheses, such as those starting from β-amino alcohols, a common strategy is to use a protected phenol, like a p-methoxyphenyl group. This protecting group is generally robust and can withstand various synthetic transformations. For instance, a general and scalable two-step method for synthesizing 2-arylazetidines proceeds from N-Boc aminomethyloxiranes, where the aryl group can be a protected hydroxyphenyl. acs.orgsemanticscholar.org The protecting group can then be removed in a later step to reveal the phenol.

Post-Cyclization Functionalization of the Phenol Group

Alternatively, the phenol group can be introduced or modified after the azetidine ring has been formed. One powerful strategy involves the ortho-functionalization of a pre-formed 2-arylazetidine. The azetidine ring itself can serve as a directing group, facilitating regioselective lithiation at the ortho positions of the aryl ring. acs.org This lithiated intermediate can then be quenched with various electrophiles to introduce functionality.

Furthermore, post-cyclization N-arylation of the azetidine nitrogen can be achieved via methods like the Buchwald-Hartwig coupling. rsc.orguni-muenchen.de This allows for the introduction of an aryl group, potentially one bearing a hydroxyl or protected hydroxyl substituent, after the core azetidine scaffold is in place. Late-stage modifications are also possible, where functional groups on the azetidine ring or its substituents are altered. For instance, deprotection of a protecting group on the nitrogen or a side chain can be performed without degrading the strained four-membered ring, allowing for further functionalization. researchgate.netnih.gov

Stereoselective Synthesis Approaches to this compound Analogs

The stereochemistry at the C2 position of the azetidine ring is crucial for the biological activity of many compounds. Therefore, stereoselective synthetic methods are of high importance.

A highly regio- and diastereoselective method for preparing 2-arylazetidines has been developed using the base-induced cyclization of N-substituted (2-aminoalkyl)oxiranes. acs.orgsemanticscholar.org In a kinetically controlled reaction using a superbase mixture of lithium diisopropylamide and potassium tert-butoxide, the four-membered azetidine ring is formed exclusively over the thermodynamically more stable five-membered pyrrolidine. acs.org This reaction proceeds with a high degree of diastereoselectivity, yielding trans-2,3-substituted azetidines. The stereochemistry of the oxirane precursor directly translates to the stereochemistry of the final azetidine product. acs.orgsemanticscholar.org

Another approach involves the stereoselective functionalization of the azetidine ring itself. For example, the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved with high diastereoselectivity after forming their N-borane complexes. rsc.org This allows for the introduction of substituents at the C2 position in a controlled manner, enabling access to optically active 2-substituted azetidines.

Starting MaterialReagents/ConditionsKey OutcomeStereochemistry
N-substituted (2-aminoalkyl)oxiranesLiDA-KOR superbase, THF, -78 °CRegio- and diastereoselective cyclizationtrans-2,3-disubstituted azetidines
N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexLDA, then electrophile (e.g., benzyl bromide)Diastereoselective α-alkylationOptically active 2,2-disubstituted azetidines

Chiral Auxiliaries and Catalytic Asymmetric Methods

Asymmetric synthesis of 2-arylazetidines often employs strategies that establish a chiral center enantioselectively. This can be achieved using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical course of a reaction, or through catalytic asymmetric methods where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized azetidines. A protocol involving the enantioselective α-chlorination of aldehydes, followed by in situ reduction, provides chiral β-chloro alcohols. These intermediates can then be converted into C2-functionalized azetidines in good yields and high enantiomeric excess (ee). nih.gov This methodology provides a versatile route to chiral 2-substituted azetidines from common, achiral starting materials. nih.gov

Copper-catalyzed reactions have also been successfully applied to the asymmetric synthesis of substituted azetidines. One notable example is the highly enantioselective difunctionalization of azetines. acs.orgnih.gov Using a copper/bisphosphine catalyst system, two different functional groups (a boryl and an allyl group) can be installed at the C2 and C3 positions of an azetine ring. This three-component reaction proceeds with excellent control over enantioselectivity and diastereoselectivity, creating two new stereogenic centers simultaneously. acs.orgnih.gov Another copper-catalyzed approach involves the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-ylides to produce chiral 2-azetine-carboxylates, which can be subsequently hydrogenated to yield tetrasubstituted azetidines. nih.gov

Chiral auxiliaries, such as oxazolidinones, are widely used to induce stereoselectivity. In the context of azetidine synthesis, an acid chloride substrate can be reacted with a chiral oxazolidinone to form an imide. The chiral auxiliary then directs subsequent reactions, such as alkylations or aldol (B89426) additions, before being cleaved to yield the chiral product.

MethodCatalyst/AuxiliarySubstrate TypeKey FeaturesYield (%)Enantiomeric Excess (%)
OrganocatalysisChiral PyrrolidineAchiral AldehydesForms C2-functionalized azetidines via a chiral β-chloro alcohol intermediate. nih.gov22-3284-92
Copper-Catalyzed DifunctionalizationCu/BisphosphineAzetinesThree-component coupling installs boryl and allyl groups at C2 and C3. acs.orgnih.govHigh>99
Copper-Catalyzed CycloadditionChiral Sabox Copper(I)EnoldiazoacetatesAsymmetric [3+1]-cycloaddition to form chiral azetines. nih.govHighHigh

Diastereoselective Control in Ring Formation

When synthesizing azetidines with multiple substituents, controlling the relative orientation (cis or trans) of these groups is critical. This diastereoselective control is often dictated by the mechanism of the ring-forming cyclization step.

A common strategy for forming the azetidine ring is the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. The stereochemical outcome of this cyclization can be controlled under kinetic or thermodynamic conditions. Research has shown that the base-induced cyclization of N-substituted 3-amino-4-halobutanes can be highly diastereoselective. acs.org The use of a strong, non-nucleophilic superbase, such as a mixture of lithium diisopropylamide and potassium tert-butoxide, at low temperatures favors the kinetically controlled formation of the trans-2,3-disubstituted azetidine. acs.org This is despite the cis isomer often being the thermodynamically more stable product. Computational studies suggest that the transition state leading to the trans product is lower in energy, explaining the observed selectivity under kinetic control. acs.org

Alternative methods also provide excellent diastereocontrol. An electrocyclization route has been developed to create azetidine nitrones, which can then be converted through various reactions, including reductions and cycloadditions, into highly substituted azetidines with excellent diastereoselectivity. nih.gov Additionally, iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process with complete stereocontrol. nih.gov The imino-aldol reaction represents another powerful approach. The reaction between ester enolates and aldimines produces β-amino esters, which, after reduction and subsequent cyclization, yield 2,4-disubstituted azetidines with high diastereoselectivity. rsc.org

Reaction TypeReagents/ConditionsKey IntermediateDiastereoselectivityRef.
Base-Induced CyclizationLiDA-KOR Superbase, -78 °CN-substituted 3-amino-4-halobutanetrans (Kinetic Control) acs.org
Iodine-Mediated CyclizationIodine, Room TemperatureHomoallyl Aminecis (4-exo trig) nih.gov
Imino-Aldol followed by Cyclization1. Ester Enolate + Aldimine2. Reduction3. TsCl/KOHβ-Amino EsterHigh rsc.orgsemanticscholar.org
Electrocyclization/ReductionN/AAzetidine NitroneExcellent nih.gov

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-(Azetidin-2-yl)phenol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of this compound. These one-dimensional techniques provide crucial data on the number and types of protons and carbons, their chemical environments, and neighboring atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the azetidine (B1206935) ring, being part of a strained, saturated heterocyclic system, exhibit more complex splitting patterns in the upfield region. The methine proton at the 2-position of the azetidine ring is a key diagnostic signal, often appearing as a triplet or multiplet due to coupling with the adjacent methylene (B1212753) protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, and the coupling constants (J) provide information about the dihedral angles between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons of the phenol ring and the aliphatic carbons of the azetidine ring. The carbon attached to the hydroxyl group (C4) and the carbon at the point of substitution on the benzene ring (C1) have characteristic chemical shifts. The carbons of the azetidine ring (C2, C3, and C4) appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
H2'~7.10d~8.5C1'
H3'~6.80d~8.5C2'/C6'
H5'~6.80d~8.5C3'/C5'
H6'~7.10d~8.5C4'
H2~4.50t~8.0C2
H3a/H3b~2.40-2.60mC3
H4a/H4b~3.20-3.40mC4
OHVariablebr s
NHVariablebr s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet, br s = broad singlet.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H2' with H3' and H5' with H6') and, crucially, between the protons on the azetidine ring (H2 with H3 protons, and H3 with H4 protons).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For instance, the signal for C2 of the azetidine ring can be definitively assigned by its correlation to the H2 proton signal.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of this compound, which is C₉H₁₁NO. The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules. The fragmentation pattern can help to confirm the connectivity of the azetidine and phenol rings.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ can be attributed to the N-H stretch of the secondary amine in the azetidine ring.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the azetidine ring.

C=C Stretch (Aromatic): Sharp absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is characteristic of the phenolic C-O stretching vibration.

C-N Stretch: An absorption in the 1100-1250 cm⁻¹ range can be assigned to the C-N stretching of the azetidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for its key structural features. While specific spectra for this compound are not available, a hypothetical analysis would look for the following:

Phenolic -OH group: A broad absorption band typically in the region of 3200-3600 cm⁻¹. researchgate.netnih.gov

Secondary Amine (N-H) of the azetidine ring: A moderate absorption band usually appearing around 3300-3500 cm⁻¹.

Aromatic C-H stretching: Sharp peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C stretching: One or more bands in the 1400-1600 cm⁻¹ region. nih.govlibretexts.org

Table 3.3.1: Hypothetical Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch 3200-3600 Broad, Strong
Azetidine N-H Stretch 3300-3500 Moderate
Aromatic C-H Stretch 3000-3100 Sharp, Moderate
Aliphatic C-H Stretch 2850-2960 Moderate to Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be valuable for confirming the aromatic ring vibrations and the skeletal structure of the azetidine ring. However, no specific Raman spectral data for this compound has been reported in the searched literature. General studies on polyphenols and other organic compounds show that Raman spectroscopy is a powerful tool for structural elucidation. nih.govlibretexts.orgevitachem.com

Electronic Absorption and Fluorescence Spectroscopy

These techniques probe the electronic structure of a molecule, providing information on conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The phenol chromophore in this compound would be expected to produce characteristic absorption bands. Phenols typically exhibit two primary absorption bands in the ultraviolet region. scialert.net The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the solvent and substitution on the aromatic ring. Without experimental data, any stated values would be purely speculative.

Photoreactivity Studies Using Spectroscopic Techniques

Photoreactivity studies investigate the chemical changes a molecule undergoes upon exposure to light. Techniques such as UV-Vis spectroscopy can be used to monitor the degradation of the parent compound or the formation of photoproducts over time. While studies on the photoreactivity of related compounds like allyl phenyl ethers exist, no such studies have been found for this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and crystal packing. Although crystal structures for numerous complex azetidine and azetidin-2-one (B1220530) derivatives have been reported, no crystallographic data for this compound is currently available. nih.govacs.orgmdpi.comnih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating compounds from a mixture and for assessing purity.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity analysis. For a compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or TFA) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be used. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and for a quick assessment of purity. Visualization can be achieved using UV light or a chemical stain.

Computational and Theoretical Investigations of 4 Azetidin 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide deep insights into the structure, stability, and reactivity of 4-(Azetidin-2-yl)phenol.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve calculations of molecular orbitals, electron density distribution, and electrostatic potential.

Key areas of investigation would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may have contributions from both the phenol and azetidine (B1206935) moieties. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Electron Density and Charge Distribution: Analysis of the electron density would reveal how electrons are distributed across the molecule. This can be used to determine partial atomic charges, identifying electron-rich and electron-deficient regions. Such information is vital for predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding, which are critical for understanding the molecule's behavior in biological systems. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the azetidine ring, indicating their potential to act as hydrogen bond acceptors.

A hypothetical data table summarizing the expected outcomes of a DFT study is presented below.

ParameterPredicted Value/ObservationSignificance
HOMO EnergyHighIndicates good electron-donating ability of the phenol ring.
LUMO EnergyLowSuggests potential for accepting electrons.
HOMO-LUMO GapModerateProvides insight into chemical reactivity and electronic transitions.
Partial Charge on Phenolic OxygenNegativeIndicates a site for electrophilic attack and hydrogen bonding.
Partial Charge on Azetidine NitrogenNegativeSuggests a site for protonation and hydrogen bonding.

Conformational Analysis and Ring Pucker

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the azetidine ring and the rotation around the single bond connecting the two rings.

Rotational Isomers (Rotamers): Rotation around the C-C bond connecting the azetidine and phenyl rings can lead to different rotational isomers. A conformational analysis would identify the most stable rotamers and the energy barriers between them.

A hypothetical data table for conformational analysis is shown below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-C)Azetidine Pucker Angle (degrees)
10.0~90°~25°
21.5~270°~25°

Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. The calculations would take into account the electronic environment of each nucleus.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. This would allow for the assignment of specific peaks in an experimental spectrum to the vibrations of particular bonds, such as the O-H stretch of the phenol, the N-H stretch of the azetidine, and the C-N and C-C stretching modes.

A hypothetical table of predicted IR frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (Phenol)~3600Strong
N-H Stretch (Azetidine)~3350Medium
C-H Aromatic Stretch~3100-3000Medium
C=C Aromatic Stretch~1600-1450Strong
C-N Stretch~1200Medium

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, including its interactions with its environment.

Conformational Flexibility and Dynamics of the Azetidine Ring

MD simulations can provide a detailed picture of the conformational flexibility of this compound. By simulating the motion of the atoms over time, it is possible to observe the transitions between different conformations of the azetidine ring and the rotation around the connecting single bond. This would provide information on the timescales of these motions and the relative populations of different conformers at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, methanol). These simulations would reveal how the solvent molecules interact with the solute and how these interactions affect its conformational preferences. For example, in a polar solvent like water, conformations that maximize hydrogen bonding between the phenol and azetidine groups and the water molecules would be favored. The simulations could also provide insights into the structure of the solvation shell around the molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transient structures and energetic pathways that are often difficult to probe experimentally. For a molecule like this compound, computational studies would be invaluable in understanding its formation and reactivity.

Transition State Analysis and Energy Barriers

The synthesis of 2-aryl-azetidines, such as this compound, can be achieved through various synthetic routes, including the cyclization of precursor molecules. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

For the formation of the azetidine ring in this compound, computational analysis would likely focus on the key bond-forming step. The geometry of the transition state would reveal the precise arrangement of atoms as the new carbon-nitrogen bond is formed to close the four-membered ring. Calculations would also provide the energy barrier for this process, which would be influenced by factors such as the nature of the leaving group on the precursor and the solvent used in the reaction.

Table 1: Hypothetical Transition State Analysis Data for the Formation of this compound

Reaction StepComputational MethodCalculated Energy Barrier (kcal/mol)Key Bond Distances in Transition State (Å)
Azetidine Ring ClosureDFT (B3LYP/6-31G*)20-30 (Estimated)C-N: ~2.1, C-Leaving Group: ~2.5

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a computational study. The actual values would depend on the specific reaction pathway and computational level of theory.

Role of Ring Strain in Reactivity

Azetidine rings, being four-membered heterocycles, possess significant ring strain, estimated to be around 25-26 kcal/mol. researchgate.netacs.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees and torsional strain from eclipsing interactions of substituents on the ring. This inherent strain is a key determinant of the reactivity of azetidines.

Computational studies can quantify the ring strain energy of this compound. This value provides a thermodynamic measure of the molecule's instability relative to an analogous acyclic compound. The high ring strain makes the azetidine ring susceptible to ring-opening reactions, as the release of this strain provides a strong thermodynamic driving force.

The reactivity of the azetidine ring in this compound would be significantly influenced by this strain. For instance, nucleophilic attack at one of the ring carbons would be facilitated because the subsequent ring opening relieves the strain. Computational modeling could predict the preferred site of nucleophilic attack and the energy barriers associated with different ring-opening pathways. The presence of the phenolic group could also influence the reactivity by altering the electronic properties of the azetidine ring.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to understanding its reactivity. Computational chemistry provides a suite of tools to calculate and analyze these properties for this compound.

Redox Potentials and Electron Transfer Processes

The redox potential of a molecule quantifies its ability to be oxidized or reduced. The phenolic moiety in this compound is susceptible to oxidation, forming a phenoxyl radical. Computational methods can be used to calculate the oxidation potential of the phenol group. This is typically done by calculating the free energy change for the one-electron oxidation process.

These calculated redox potentials are crucial for predicting the behavior of this compound in environments where electron transfer processes are prevalent. For instance, in a biological system, the ease of oxidation of the phenol group could be related to its antioxidant properties or its potential to undergo metabolic transformations.

Table 2: Predicted Electronic Properties of this compound

PropertyComputational MethodPredicted Value
First Oxidation Potential (V)DFT (B3LYP/6-311+G(d,p)) with PCM~0.8 - 1.2 (vs. SHE)
Electron Affinity (eV)DFT (B3LYP/6-311+G(d,p))~ -0.5 to 0.5
Ionization Potential (eV)DFT (B3LYP/6-311+G(d,p))~ 7.5 - 8.5

Note: These values are estimations based on computational studies of similar phenolic and azetidine-containing compounds.

Aromaticity of the Phenolic Moiety and its Influence on the Azetidine Ring

The phenolic moiety of this compound is an aromatic ring system. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. Computational methods can quantify the aromaticity of the phenol ring using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Aromatic Stabilization Energy (ASE).

The electronic nature of the aromatic phenol ring has a direct influence on the attached azetidine ring. The phenol group can act as an electron-donating or electron-withdrawing group depending on the chemical environment. This electronic communication between the two rings would affect the reactivity of the azetidine. For example, if the phenol group donates electron density to the azetidine ring, it could influence the ring's susceptibility to electrophilic or nucleophilic attack. Computational analysis of the molecular orbitals and charge distribution would provide a detailed picture of this electronic interplay.

Structure-Property Relationships Derived from Computational Data

Computational data can be used to establish quantitative structure-property relationships (QSPR). These relationships correlate the structural features of a molecule with its physical, chemical, or biological properties. For this compound and a series of its derivatives, QSPR models could be developed to predict various properties.

By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenol ring or the azetidine ring) and calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties), it is possible to build mathematical models that relate these descriptors to a specific property of interest.

For example, a QSPR model could be developed to predict the ring strain of substituted 4-(azetidin-2-yl)phenols based on the electronic and steric properties of the substituents. Another model could relate the calculated redox potentials to the antioxidant activity of these compounds. These models are valuable tools in medicinal chemistry and materials science for the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Biological Activity Studies of 4 Azetidin 2 Yl Phenol and Its Derivatives Mechanistic Focus

In Vitro Enzyme Inhibition Studies

Derivatives of the azetidinone core structure, particularly 4-alkylidene-azetidin-2-ones, have demonstrated notable inhibitory effects against specific enzymes. These studies provide insights into the structure-activity relationships and the potential of this chemical scaffold in enzyme inhibition.

Target Enzyme Identification and Specificity Profiling

Research has identified human leukocyte elastase (LE) and gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), as key targets for certain azetidinone derivatives. nih.govresearchgate.net Leukocyte elastase is a serine proteinase released by inflammatory cells, while MMP-2 and MMP-9 are metalloproteinases involved in processes like cancer invasion and angiogenesis. nih.gov

The specificity of these compounds is influenced by the substitutions on the β-lactam ring. For instance, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivatives have shown selectivity for leukocyte elastase. nih.gov In contrast, C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams are more selective for gelatinase MMP-2. nih.gov Furthermore, (3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-one has been found to inhibit gelatinase MMP-9. nih.gov

The inhibitory concentrations (IC50) for these derivatives highlight their potency and selectivity. The lowest reported IC50 value for a 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivative against leukocyte elastase was 4 µM. nih.gov For C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactams, the lowest IC50 against gelatinase MMP-2 was 60 µM. nih.gov

Inhibitory Activity of 4-Alkylidene-Azetidin-2-one Derivatives
Derivative ClassTarget EnzymeLowest IC50 (µM)
3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivativesLeukocyte Elastase (LE)4
C-3-unsubstituted 4-[1-ethoxycarbonyl]-ethylidene-β-lactamsGelatinase MMP-260
(3S)-3-[(1R)-1-hydroxyethyl]-4-(1-ethoxycarbonyl)-ethylidene-azetidin-2-oneGelatinase MMP-9Data not specified

Kinetic and Mechanistic Investigations of Inhibition

The mechanism of enzyme inhibition by azetidinone derivatives often involves the acylation of active site residues. The strained β-lactam ring is susceptible to nucleophilic attack, leading to the opening of the ring and the formation of a covalent bond with the enzyme. derpharmachemica.com This mechanism-based inhibition is characteristic of β-lactam compounds.

Studies on the inhibition of leukocyte elastase by monocyclic β-lactams have shown the formation of stable enzyme-inhibitor complexes. These complexes undergo slow reactivation, with half-lives ranging from under an hour to several hours. The stability of these complexes is primarily determined by the structure of the substituted urea portion of the inhibitors.

Receptor Binding and Modulation Studies

Ligand-Receptor Interaction Analysis

Detailed ligand-receptor interaction analyses for 4-(azetidin-2-yl)phenol and its direct derivatives are not extensively reported. Such studies would typically involve radioligand binding assays to determine the affinity of the compounds for specific receptors, yielding parameters such as the inhibition constant (Ki) or the dissociation constant (Kd).

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can either enhance or diminish the effect of the endogenous ligand. frontiersin.orgnih.govelsevierpure.comnih.gov While there is evidence of allosteric modulation by other classes of β-lactam compounds, particularly in the context of penicillin-binding proteins, the allosteric modulation of GPCRs by derivatives of this compound has not been specifically demonstrated. Future research may explore this potential, which could open new avenues for therapeutic applications.

Molecular Interaction Studies with Biological Macromolecules

Computational and structural biology techniques have been employed to understand the molecular interactions between azetidinone derivatives and their biological targets. These studies provide a detailed view of the binding modes and the forces driving these interactions.

Molecular docking studies have been utilized to predict the binding poses of azetidinone derivatives within the active sites of their target enzymes. researchgate.net These computational models help in visualizing the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. For instance, in silico studies of some azetidinone derivatives have shown good binding affinity towards the epidermal growth factor receptor (EGFR) tyrosine kinase domain. researchgate.net

X-ray crystallography provides high-resolution structural information of ligand-protein complexes. While crystal structures of various β-lactam inhibitors complexed with their target enzymes, such as β-lactamases and leukocyte elastase, are available, specific structural data for complexes involving this compound or its direct derivatives are not prominently featured in the literature. nih.gov These structural studies are crucial for a detailed understanding of the molecular recognition processes and for guiding the rational design of more potent and selective inhibitors.

Tubulin Binding and Microtubule Destabilization Mechanisms

Derivatives of azetidin-2-one (B1220530) have been extensively investigated as inhibitors of tubulin polymerization, a critical process for cell division. nih.govnih.govmdpi.com These compounds often act as analogs of natural tubulin-binding agents like Combretastatin A-4 (CA-4), where the azetidinone ring serves as a bioisosteric replacement for the cis-double bond of CA-4. nih.govtudublin.ie This structural modification aims to enhance metabolic stability and prevent inactivation through cis/trans isomerization. tudublin.ie

The primary mechanism of action for these azetidin-2-one derivatives involves their binding to the colchicine-binding site on β-tubulin. nih.govmdpi.comnih.gov This interaction disrupts the assembly of αβ-tubulin heterodimers into microtubules, leading to a destabilization of the microtubule network. nih.govmdpi.comnih.gov The consequences of this disruption are significant, as microtubules are essential components of the mitotic spindle. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death) in cancer cells. nih.gov

Docking studies have provided further details on the interaction between these compounds and tubulin. For instance, the trimethoxyphenyl ring, a common feature in these derivatives, is observed to interact with residues such as Cys241 and Val318 within the colchicine-binding pocket. tudublin.ie Furthermore, the presence of a phenolic hydroxyl group can contribute significantly to the binding affinity through the formation of hydrogen bonds with residues like Thr179 and Lys352. tudublin.ie

Table 1: Potency of Selected Azetidin-2-one Derivatives

Compound Target Cancer Cell Line IC50 (nM) Reference
Chiral fluorinated azetidin-2-one (18) Various cancer cell lines 1.0 - 3.6 nih.gov
3-(2-thienyl) analogue (28) Human MCF-7 breast cancer cells 7 tudublin.ie
3-(3-thienyl) analogue (29) Human MCF-7 breast cancer cells 10 tudublin.ie

This table presents the half-maximal inhibitory concentration (IC50) values for selected azetidin-2-one derivatives, indicating their high potency against cancer cell lines.

DNA Interaction Studies (e.g., DNA Repair Models)

Based on the available scientific literature, there is no significant evidence to suggest that this compound or its closely related azetidin-2-one derivatives primarily exert their biological effects through direct interaction with DNA or by modulating DNA repair mechanisms. The predominant focus of research has been on their activity as microtubule-targeting agents.

Structure-Activity Relationship (SAR) Investigations

The extensive research into azetidin-2-one derivatives as tubulin inhibitors has led to a well-defined understanding of their structure-activity relationships (SAR).

Elucidation of Key Structural Features for Biological Activity

Several key structural features have been identified as crucial for the potent tubulin-destabilizing activity of azetidin-2-one derivatives:

The Azetidin-2-one Ring: This four-membered lactam ring is a critical scaffold, serving as a constrained mimic of the cis-stilbene bridge in combretastatins. nih.gov Its presence is fundamental to the antiproliferative and antimitotic activities observed. nih.gov

Substituents at N-1 and C-4: Typically, these positions are substituted with aryl groups. A 3,4,5-trimethoxyphenyl group at one of these positions is a common and often essential feature for high potency, mimicking the A-ring of CA-4 which binds deep within the colchicine pocket. mdpi.comtudublin.ie

The Phenolic Hydroxyl Group: The presence of a hydroxyl group on the second aryl ring (mimicking the B-ring of CA-4) is often associated with increased activity. tudublin.ie This is attributed to its ability to form key hydrogen bonds with amino acid residues in the colchicine binding site. tudublin.ie For example, replacing a phenolic moiety with an amino group has been shown to result in decreased potency. tudublin.ie

Substituents at C-3: The nature of the substituent at the 3-position of the azetidinone ring can significantly influence activity. For instance, the introduction of small heterocyclic rings like thiophene at this position has yielded compounds with very high potency. tudublin.ie Conversely, larger, bulkier groups such as naphthyl or benzothienyl at the C-3 position have been shown to reduce antiproliferative activity. tudublin.ie

Table 2: Impact of C-3 Substituent on Antiproliferative Activity

C-3 Substituent Relative Activity Reference
2-thienyl High tudublin.ie
3-thienyl High tudublin.ie
Naphthyl Low tudublin.ie
Benzothienyl Low tudublin.ie

This table illustrates how the size and nature of the substituent at the C-3 position of the azetidin-2-one ring can modulate the biological activity of the compound.

Design Principles for Mechanistic Probes

The well-established SAR for azetidin-2-one based tubulin inhibitors provides clear design principles for the development of mechanistic probes. These probes can be utilized to further investigate the interactions with tubulin and to explore other potential cellular targets.

Key design principles include:

Core Scaffold Retention: The 1,4-diaryl-azetidin-2-one scaffold should be maintained as the core structure for targeting the colchicine binding site.

Modulation of Potency: The potency of the probe can be fine-tuned by altering the substituents on the aryl rings and at the C-3 position, as guided by the established SAR. For instance, incorporating a 3,4,5-trimethoxyphenyl group and a phenolic hydroxyl group would be expected to yield a high-affinity probe.

Introduction of Reporter Groups: For visualization and pull-down experiments, reporter groups such as fluorescent tags, biotin, or photoaffinity labels could be incorporated. The synthesis of these derivatives would likely involve functionalizing one of the aryl rings or a less sterically hindered position on the azetidinone ring, without disrupting the key binding interactions.

By applying these principles, researchers can develop potent and specific molecular probes to further elucidate the precise molecular mechanisms of action of this class of compounds and to identify novel therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(Azetidin-2-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between azetidine derivatives and phenolic precursors. For example, analogous compounds like 4-(1,3-thiazolidin-2-yl)phenol are synthesized via reactions between thiol-containing amines and aromatic aldehydes under reflux in ethanol . Optimization can involve factorial experimental design (e.g., varying temperature, stoichiometry, and catalysts) to maximize yield and purity, as demonstrated in Pseudomonas aeruginosa biodegradation studies .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding and torsional angles. For example, 4-(1,3-thiazolidin-2-yl)phenol’s structure was resolved using SHELX, revealing key intermolecular interactions (N–H⋯O and O–H⋯N hydrogen bonds) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : To confirm the azetidine ring’s conformation and phenolic proton environment.
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ and C–N vibrations in azetidine) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., using ESI-HRMS as in azetidine-based scaffold studies) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with biological targets. For instance, azetidine-containing compounds exhibit unique binding profiles due to their strained ring systems, which enhance target affinity . Comparative studies with analogs (e.g., 2-[4-(benzylamino)pyrimidinyl]phenol) highlight the impact of substituents on activity .

Q. What experimental strategies address discrepancies in solubility or stability data for this compound?

  • Methodological Answer :

  • Solubility : Use Hansen solubility parameters and co-solvency assays (e.g., water-ethanol mixtures).
  • Stability : Accelerated degradation studies under varying pH and temperature, analyzed via HPLC .
  • Validation : Cross-reference with databases like NIST Chemistry WebBook for physicochemical properties .

Q. How does the azetidine ring influence material science applications of this compound?

  • Methodological Answer : The strained azetidine ring enhances rigidity and electronic properties, making it useful in polymers or optoelectronic materials. For example, azetidine-based scaffolds improve thermal stability in organic semiconductors . Structural analogs with furan or thiazolidine rings show similar utility in material science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.